![molecular formula C22H24O10 B15290935 Populoside](/img/structure/B15290935.png)
Populoside
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Overview
Description
Populoside is a hydroxycinnamic acid conjugate of salicin, primarily found in the bark of Populus species such as Populus nigra. It is known for its various biological activities, including antioxidant and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Populoside can be synthesized through the extraction of Populus nigra bark using aqueous acetone. The extract is then subjected to gel filtration chromatography to isolate this compound . The synthetic route involves the conjugation of hydroxycinnamic acid with salicin under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from Populus species. The process includes:
- Harvesting the bark of Populus species.
- Extracting the bark using solvents like aqueous acetone.
- Purifying the extract through gel filtration chromatography to isolate this compound .
Chemical Reactions Analysis
Types of Reactions
Populoside undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidized derivatives.
Reduction: It can be reduced to form reduced derivatives.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Various reagents depending on the substituent being introduced.
Major Products
The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as substituted compounds with different functional groups.
Scientific Research Applications
Populosides are naturally occurring compounds found in Populus species, particularly in the leaves of Populus deltoides . They are hydroxycinnamate conjugates of salicin, with populoside itself being caffeoylsalicin . Populosides A, B, and C are coumaroyl-5-hydroxysalicin, coumaroylsalicin, and feruloylsalicin, respectively . These compounds exist in both cis and trans isomeric forms in P. deltoides leaves, with the trans isomer being more abundant . Research indicates that populosides and related compounds play a role in the plant's response to stress, and they also possess biological activities that may be relevant to human health .
Scientific Research Applications
Drought Stress Response: Populosides accumulate in Populus species under drought conditions . A study on the progression of drought stress in Populus species revealed significant changes in this compound levels in response to both acute and cyclic drought treatments . The accumulation of populosides, along with other salicylates and hydroxycinnamate conjugates, suggests their involvement in the plant's drought tolerance mechanisms .
Metabolomic Studies: Populosides are considered important metabolites in Populus species and are often analyzed in metabolomic studies . Principal component analysis (PCA) of metabolite data from drought experiments shows that populosides contribute to the variation observed across different levels of water stress . This highlights their potential as biomarkers for assessing the physiological status of Populus plants under drought conditions .
Anti-Diabetic Potential: Research suggests that this compound, a component derived from Populus nigra, has the potential for use in treating diabetic complications . Populus balsamifera extract, which contains this compound along with other active components like salicin and salicortin, has shown promise in inhibiting the accumulation of intracellular triglycerides and mitigating the development of obesity and insulin resistance in animal models .
Anti-inflammatory Activity: Populus deltoides leaf extract, which contains populosides, has demonstrated anti-inflammatory activity . Salicylates, which are structurally related to populosides, are known for their anti-inflammatory properties .
Microbiome Interactions: Populus releases phenolic glycosides such as salicin, which can influence the Populus microbiome . Understanding how the microbiome is affected by these compounds, including populosides, is important for understanding plant-microbe interactions in Populus .
Case Studies and Data
Drought Stress Study in Populus
A study investigated the metabolomic responses of Populus plants to cyclic drought treatments. The principal component analysis (PCA) of the metabolite data revealed distinct groupings between different cycle data sets, indicating variations in response to water deficit severity .
Feature | PC1 | PC2 |
---|---|---|
Variation Explained | High | High |
Clustering | Discrete | Discrete |
Key Metabolites | Populosides, Salicylates | Fatty Acids |
Effect of Populus balsamifera Extract on Obesity in Mice
In vivo studies using a diet-induced obese (DIO) C57BL/6 mouse model demonstrated that Populus balsamifera extract substantially attenuated weight gain and the development of insulin resistance . Salicortin, a component of the extract, was identified as the principal active component responsible for the observed inhibition of adipogenesis .
Treatment | Dose (mg/kg) | Effect |
---|---|---|
Populus balsamifera Extract | 125 or 250 | Attenuated weight gain, improved insulin resistance |
Salicortin | 12.5 | Inhibition of adipogenesis |
Mechanism of Action
Populoside exerts its effects through various mechanisms:
Antioxidant Activity: It scavenges reactive oxygen species and inhibits lipid peroxidation.
Anti-inflammatory Activity: this compound inhibits the production of pro-inflammatory cytokines and enzymes.
Aldose Reductase Inhibition: It inhibits aldose reductase, reducing sorbitol accumulation and preventing diabetic complications.
Comparison with Similar Compounds
Similar Compounds
Salicin: A precursor to populoside, known for its anti-inflammatory properties.
Salicortin: Another hydroxycinnamic acid conjugate found in Populus species.
Grandidentatin: A phenolic glucoside similar to this compound.
Uniqueness
This compound is unique due to its specific hydroxycinnamic acid conjugation, which imparts distinct biological activities and therapeutic potential compared to other similar compounds.
Properties
Molecular Formula |
C22H24O10 |
---|---|
Molecular Weight |
448.4 g/mol |
IUPAC Name |
[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C22H24O10/c23-10-17-19(27)20(28)21(29)22(32-17)31-16-4-2-1-3-13(16)11-30-18(26)8-6-12-5-7-14(24)15(25)9-12/h1-9,17,19-25,27-29H,10-11H2/b8-6+/t17-,19-,20+,21-,22-/m1/s1 |
InChI Key |
KMQUGCQVIDIVLT-CKNMYDPISA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)COC(=O)/C=C/C2=CC(=C(C=C2)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Canonical SMILES |
C1=CC=C(C(=C1)COC(=O)C=CC2=CC(=C(C=C2)O)O)OC3C(C(C(C(O3)CO)O)O)O |
Origin of Product |
United States |
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